molecular formula C15H23ClN2O3S B6474967 3-chloro-4-{[1-(2-methylpropanesulfonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640979-41-3

3-chloro-4-{[1-(2-methylpropanesulfonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6474967
CAS No.: 2640979-41-3
M. Wt: 346.9 g/mol
InChI Key: AVJDWEMXPPGZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound 3-chloro-4-{[1-(2-methylpropanesulfonyl)piperidin-4-yl]methoxy}pyridine features a pyridine core substituted at the 3-position with a chlorine atom and at the 4-position with a methoxy group linked to a piperidin-4-ylmethyl moiety. The piperidine ring is further modified at the 1-position with a 2-methylpropanesulfonyl (isobutylsulfonyl) group. Key physicochemical properties include a molecular formula of C₁₇H₂₃ClN₂O₃, molecular weight of 338.83 g/mol, and CAS registry number 2640886-60-6 .

The sulfonyl group is typically introduced through sulfonylation of the piperidine nitrogen .

Biological Activity
Compounds with piperidin-4-ylmethoxy-pyridine scaffolds are reported as potent inhibitors of lysine-specific demethylase 1 (LSD1), a therapeutic target in oncology. Substituents on the piperidine ring, such as sulfonamides, significantly influence inhibitory activity and selectivity .

Properties

IUPAC Name

3-chloro-4-[[1-(2-methylpropylsulfonyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O3S/c1-12(2)11-22(19,20)18-7-4-13(5-8-18)10-21-15-3-6-17-9-14(15)16/h3,6,9,12-13H,4-5,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJDWEMXPPGZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N1CCC(CC1)COC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Piperidin-4-Ylmethoxy Pyridines with Varied Sulfonyl Groups
  • Compound 41 (from ): Features a piperidin-4-ylmethoxy-pyridine core with an unspecified sulfonyl substituent. Reported Ki value for LSD1 inhibition is in the low micromolar range.
B. Quinoline-Based Analogues ()
  • N-(4-(3-Chloro-4-(Pyridin-2-Yl-Methoxy)Phenylamino)-3-Cyano-7-(Tetrahydrofuran-3-Yl-Oxy)Quinolin-6-Yl)-2-(1-Ylidene)Acetamide Derivatives: These compounds share a chloro-pyridine moiety but incorporate quinoline and acetamide groups. The piperidine sulfonyl substituent in the target compound may confer distinct pharmacokinetic profiles, such as metabolic stability, compared to acetamide-linked derivatives .
C. Halogenated Pyridines (–6)
  • 2-Chloro-4-Iodo-3-Methylpyridine : Lacks the piperidine-sulfonyl moiety but shares a chloro-pyridine scaffold. The absence of the methoxy-piperidine group likely reduces LSD1 affinity, highlighting the importance of the piperidine-sulfonyl motif for enzyme inhibition .
  • 3-(2-Chloro-3-(Dimethoxymethyl)Pyridin-4-Yl)Prop-2-Yn-1-Ol : The propargyl alcohol substituent introduces polarity, contrasting with the lipophilic sulfonyl-piperidine group in the target compound. This difference may impact blood-brain barrier penetration .

Key Findings :

  • The 2-methylpropanesulfonyl group in the target compound may optimize steric and electronic interactions with LSD1’s substrate-binding pocket, enhancing potency compared to smaller sulfonyl variants .
  • Piperidine sulfonamides generally exhibit better metabolic stability than ester- or amide-linked analogues (e.g., ), as sulfonamides resist hydrolytic cleavage .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-Chloro-4-Iodo-3-Methylpyridine () Quinoline Derivative ()
Molecular Weight 338.83 273.54 ~500–600
LogP (Predicted) ~2.5 ~2.8 ~3.5–4.0
Solubility Moderate Low Low
Metabolic Stability High Moderate Variable

Insights :

  • The target compound’s moderate logP balances lipophilicity and solubility, favoring oral bioavailability.
  • Bulky sulfonyl groups reduce cytochrome P450-mediated metabolism, enhancing half-life compared to halogenated pyridines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.